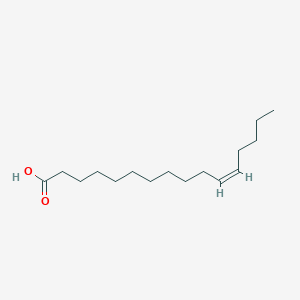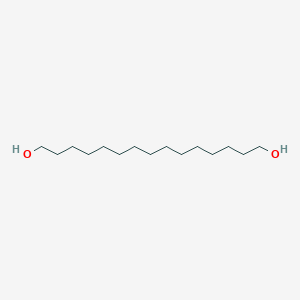
纤维四糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
作用机制
麦芽四糖的作用机制涉及它与体内特定酶和受体的相互作用。 麦芽四糖被麦芽四糖淀粉酶等酶水解,释放葡萄糖单元 . 这些葡萄糖单元随后被身体利用来产生能量和其他代谢过程。 麦芽四糖还与肠道中的受体相互作用,促进有益细菌的生长,改善肠道环境 . 此外,麦芽四糖已被证明可以抑制细胞间粘附分子-1的表达,细胞间粘附分子-1在动脉粥样硬化的发展中发挥作用 .
生化分析
Biochemical Properties
Cellotetraose interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for enzymes like cellobiose 2-epimerase (CE), which reversibly epimerizes the reducing end D-glucose residue of β- (1→4)-linked disaccharides to D-mannose residue . Moreover, it is used by cellulosic bacteria as a source of energy .
Cellular Effects
Cellotetraose influences various types of cells and cellular processes. For instance, it has been shown to induce the production of cellulase-degrading enzymes in the fungus Fusarium oxysporum f. sp. lycopersici . This suggests that cellotetraose can influence gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of cellotetraose involves its interaction with enzymes like cellobiose 2-epimerase. This enzyme shares a catalytic machinery with monosaccharide isomerases and epimerases, having an (α/α)6-barrel catalytic domain . The enzyme’s action on cellotetraose can result in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cellotetraose can change over time. For instance, it has been shown to induce the transcription of certain genes in Fusarium oxysporum f. sp. lycopersici, with the highest levels of transcripts observed in the presence of cellotetraose .
Dosage Effects in Animal Models
While specific studies on the dosage effects of cellotetraose in animal models are limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
Cellotetraose is involved in various metabolic pathways. For instance, it is a substrate for the enzyme cellobiose 2-epimerase, which is involved in the metabolism of various carbohydrates .
Transport and Distribution
Cellotetraose is transported and distributed within cells and tissues through specific transport systems. For instance, the fungus Neurospora crassa relies on a high-affinity cellodextrin transport system for rapid growth on cellulose .
准备方法
化学反应分析
麦芽四糖会发生多种化学反应,包括水解和糖基化。 麦芽四糖的水解是由麦芽四糖淀粉酶等酶催化的,导致形成更小的麦芽寡糖 . 糖基化反应涉及将葡萄糖单元添加到麦芽四糖中,形成更大的寡糖。 这些反应中常用的试剂包括麦芽四糖淀粉酶和糖基转移酶等酶 . 根据具体的反应条件,这些反应的主要产物是较小的麦芽寡糖和较大的寡糖 .
相似化合物的比较
麦芽四糖类似于其他麦芽寡糖,如麦芽三糖和麦芽五糖 . 这些化合物也由通过α-1,4-糖苷键连接的葡萄糖单元组成,但它们在葡萄糖单元的数量上有所不同。 麦芽三糖由三个葡萄糖单元组成,而麦芽五糖由五个葡萄糖单元组成 . 麦芽四糖在特定的生理功能和抑制动脉粥样硬化的早期阶段的能力方面是独特的 . 此外,与其他麦芽寡糖相比,麦芽四糖具有更好的保水能力和对淀粉类食品回生的抵抗力 .
属性
CAS 编号 |
38819-01-1 |
|---|---|
分子式 |
C24H42O21 |
分子量 |
666.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |
InChI 键 |
UYQJCPNSAVWAFU-ZEUIETHYSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |
物理描述 |
Beige powder; [Sigma-Aldrich MSDS] |
同义词 |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)3-D-Glc; |
产品来源 |
United States |
A: Cellotetraose interacts with several enzymes involved in cellulose degradation, particularly cellobiohydrolases (CBHs) [], endoglucanases [], and β-glucosidases [].
A: Cellobiohydrolases, such as Humicola insolens Cel6A (CBH II), exhibit a processive mode of action, sequentially cleaving cellobiose units from the non-reducing end of cellotetraose and longer cello-oligosaccharides [, ]. Conversely, endoglucanases, like those found in Bacillus circulans and Fusarium lini, cleave internal glycosidic linkages within cellotetraose, yielding shorter cello-oligosaccharides like cellobiose and cellotriose [, ].
A: β-glucosidases, such as BGlu1 from rice, hydrolyze the β-1,4-glycosidic bond at the reducing end of cellotetraose, ultimately releasing glucose monomers [, ].
A: Yes, studies on a Streptomyces species demonstrated that cellotetraose, along with cellotriose, can specifically induce the production of cellulolytic enzymes, including endoglucanase and β-glucosidase [].
ANone: Cellotetraose has the molecular formula C24H42O21 and a molecular weight of 666.58 g/mol.
A: The crystal structure of cellotetraose hemihydrate exhibits a similar molecular packing arrangement as cellulose II, with two antiparallel molecules present within the unit cell []. This similarity suggests that cellotetraose can serve as a valuable model for understanding the complex structure of cellulose II.
A: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and HMQC-TOCSY, is widely employed for characterizing cellotetraose and other cello-oligosaccharides [, , ]. Additionally, X-ray photoelectron spectroscopy (XPS) can provide insights into the binding energies of carbon atoms within the cellotetraose molecule [].
A: Cellotetraose exhibits good solubility and stability in aqueous solutions, making it amenable to various biochemical and biophysical studies [].
A: Molecular dynamics simulations of cellotetraose, cellopentaose, and cellohexaose in aqueous solutions indicate that the aggregation state and stability of these oligosaccharides increase with increasing DP []. The presence of more intermolecular hydrogen bonds in longer cello-oligosaccharides contributes to their enhanced stability.
A: Yes, cellotetraose can undergo oxidative degradation in the presence of hydrogen peroxide, yielding shorter cello-oligosaccharides, glucose, and other oxidized products [, ]. The degradation rate is temperature-dependent and follows pseudo-first-order kinetics.
A: Yes, cellotetraose serves as a valuable substrate for studying the catalytic activity and specificity of various cellulolytic enzymes, including endoglucanases, cellobiohydrolases, and β-glucosidases [, , , , ].
A: Cellotetraose can act as both a substrate and a product in glycosynthase reactions catalyzed by mutant forms of β-glucosidases, such as the E386G mutant of rice BGlu1. These reactions facilitate the synthesis of longer cello-oligosaccharides, highlighting the potential of cellotetraose as a building block for generating valuable carbohydrate polymers [].
A: Molecular docking simulations have been employed to investigate the binding mode and affinity of cellotetraose to various enzymes, including endoglucanases and β-glucosidases. These studies provide valuable insights into the specific interactions within the active site that govern substrate recognition and catalytic activity [, ].
A: Yes, molecular dynamics simulations have been used to study the dynamic behavior of cellotetraose in aqueous solutions, revealing information about its conformational flexibility, intermolecular interactions with water molecules, and self-diffusion properties []. These simulations contribute to a better understanding of cellotetraose's solution properties and behavior as a substrate for enzymatic reactions.
A: Studies on various cellulolytic enzymes reveal a clear trend of increasing substrate affinity and catalytic efficiency with increasing cello-oligosaccharide chain length. Cellotetraose generally exhibits higher binding affinities and faster hydrolysis rates compared to shorter cello-oligosaccharides like cellobiose and cellotriose [, , , ]. This suggests that the presence of additional glucose units provides more points of contact within the enzyme's active site, leading to stronger interactions and enhanced catalytic turnover.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
